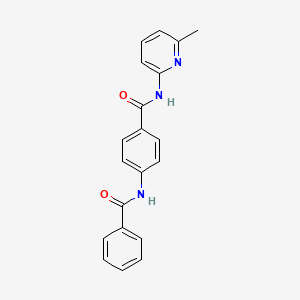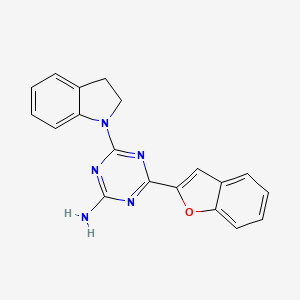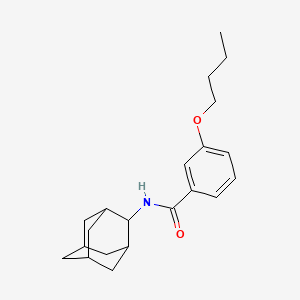![molecular formula C11H17NO2S B4718798 N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide](/img/structure/B4718798.png)
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide
Descripción general
Descripción
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Originally developed as a potential treatment for the common cold, DMXAA was found to have potent anti-cancer effects in preclinical studies.
Aplicaciones Científicas De Investigación
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been extensively studied for its anti-tumor properties, particularly in the treatment of solid tumors. Preclinical studies have shown that N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can induce tumor necrosis and inhibit angiogenesis, leading to the regression of tumors in animal models. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in combination treatments.
Mecanismo De Acción
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide exerts its anti-tumor effects through the activation of the STING (Stimulator of Interferon Genes) pathway, which is a key regulator of the immune response to cancer. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide binds to the STING protein, leading to the production of type I interferons and other cytokines that activate immune cells to attack the tumor. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to inhibit the production of pro-angiogenic factors, leading to the disruption of tumor blood vessels and the induction of tumor necrosis.
Biochemical and Physiological Effects
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its anti-tumor effects, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has been shown to induce fever, activate the immune system, and increase the production of cytokines and chemokines. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has also been shown to have anti-inflammatory effects in some contexts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide has several advantages for lab experiments, including its potency and specificity for the STING pathway. However, N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide can be difficult to work with due to its low solubility in water and its tendency to degrade in solution. N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide also has a relatively short half-life in vivo, which can limit its effectiveness in some contexts.
Direcciones Futuras
There are several potential future directions for N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide research. One area of interest is the development of new formulations and delivery methods that can improve the solubility and stability of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in vivo. Another area of interest is the identification of biomarkers that can predict the response to N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide treatment in different cancer types. Finally, there is growing interest in the use of N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide in combination therapies with other immune modulators and targeted therapies for cancer.
Propiedades
IUPAC Name |
N-[1-(3,4-dimethylphenyl)ethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8-5-6-11(7-9(8)2)10(3)12-15(4,13)14/h5-7,10,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCCLIGUVKYURZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)NS(=O)(=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{2-[2-(4-chloro-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4718744.png)
![N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(2-formylphenoxy)acetamide](/img/structure/B4718748.png)
![1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4718750.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(3-methoxybenzyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4718753.png)



![2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4718775.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B4718791.png)
![1-allyl-3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4718792.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B4718805.png)
![N-(4-bromophenyl)-2-({5-[1-(methylsulfonyl)-3-piperidinyl]-4-propyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4718809.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]ethanesulfonamide](/img/structure/B4718810.png)